molecular formula C10H18N2O3 B2524634 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid CAS No. 705942-83-2

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid

Cat. No. B2524634
CAS RN: 705942-83-2
M. Wt: 214.265
InChI Key: NQFVSJRSPCZXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is a compound that is likely to have significance in the field of pharmaceutical chemistry due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant. For instance, the synthesis of oxopiperazine derivatives, as mentioned in the second paper, is of particular interest for the development of peptidomimetics, which are compounds that mimic the structure of peptides and can have therapeutic applications .

Synthesis Analysis

The synthesis of related compounds involves selective deprotection and alkylation steps to achieve high diastereomeric purity, as described in the second paper. Although the exact synthesis of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid is not detailed, the methods outlined could potentially be adapted for its synthesis. The paper discusses the synthesis of 1,3,4-trisubstituted-2-oxopiperazines, which share a similar oxopiperazine core to the compound of interest .

Molecular Structure Analysis

The molecular structure of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid would include an oxopiperazine ring, which is a cyclic structure containing oxygen and nitrogen atoms. This ring is a key feature in peptidomimetics due to its ability to adopt conformations similar to those of peptides. The isopropyl group attached to the piperazine ring would add steric bulk, potentially affecting the compound's binding properties and solubility .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid specifically, the synthesis paper suggests that the oxopiperazine core can undergo regio- and diastereoselective alkylation. This indicates that the compound may also be amenable to selective chemical modifications, which could be useful for creating a variety of derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Isopropylpiperazin-1-yl)-3-oxopropanoic acid can be inferred to some extent from its structure. The presence of the oxopiperazine ring suggests that the compound would have a certain degree of rigidity, which could influence its binding to biological targets. The isopropyl group would likely affect the compound's lipophilicity, which is an important factor in drug absorption and distribution. However, without specific studies on this compound, these properties remain speculative .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Applications : A study focused on the synthesis of novel compounds, including 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones, derived from a similar compound, 3-oxopropanoic acid. These compounds showed promising in vitro antimicrobial activity (Hassanin & Ibrahim, 2012).

Polymorphism in Pharmaceutical Compounds

  • Crystal Structure Prediction and Polymorphism : Research was conducted on related molecules, focusing on crystal structure prediction and solid form screening. This work helps in understanding the polymorphism in pharmaceutical compounds, which is crucial for drug development (Braun et al., 2014).

Enzyme Inhibition

  • Inhibitor of Xanthine Oxidoreductase : A compound similar in structure was synthesized as a new inhibitor of xanthine oxidoreductase, showing potential for the treatment of hyperuricemia and related diseases (Fukunari et al., 2004).

Synthesis of Derivatives

  • Conversion to Other Chemical Forms : The synthesis of various chemical derivatives, such as 3-amino-3-vinylpropanoic acid, was explored. These derivatives have potential applications in different fields of chemistry and pharmacology (Cheung & Shoolingin‐Jordan, 1997).

Chemical Reactions and Synthesis

  • Synthesis and Chemical Transformations : Studies on 2-Arylhydrazono-3-oxopropanals revealed novel routes to synthesize various chemical structures, which could be pivotal in the development of new chemical entities (Abdel-Khalik et al., 2000).

Nootropic Agents

  • Potential Nootropic Applications : Research into the synthesis of 1,4-Disubstituted 2-Oxopyrrolidines indicated potential applications in nootropic agents, expanding the scope of use in neurology and psychiatry (Valenta et al., 1994).

Synthesis of Derivatives for Various Applications

  • Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)-One Derivatives : A study focused on synthesizing derivatives of 3-oxopropanoic acid, which could be used in the development of new chemical compounds with various applications (Rufchahi & Pourbabaea, 2016).

properties

IUPAC Name

3-oxo-3-(4-propan-2-ylpiperazin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(2)11-3-5-12(6-4-11)9(13)7-10(14)15/h8H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFVSJRSPCZXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.